molecular formula C23H24N4O3 B2983583 5-(benzyloxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one CAS No. 1021222-57-0

5-(benzyloxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one

Cat. No.: B2983583
CAS No.: 1021222-57-0
M. Wt: 404.47
InChI Key: KQPKNRSQPQPTLK-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridinone core substituted with benzyloxy, methyl, and pyridinylpiperazine groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the pyridinone ring.

    Attachment of the Piperazine Moiety: The piperazine ring can be attached through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Final Methylation: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperazine moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the piperazine moiety.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(benzyloxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one depends on its interaction with molecular targets such as enzymes or receptors. The benzyloxy and piperazine groups may facilitate binding to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-2-methylpyridin-4(1H)-one: Similar structure but lacks the piperazine moiety.

    1-Methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one: Similar structure but lacks the benzyloxy group.

Uniqueness

The presence of both the benzyloxy and piperazine groups in 5-(benzyloxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one provides unique chemical and biological properties not found in the similar compounds listed above

Properties

IUPAC Name

1-methyl-5-phenylmethoxy-2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-25-16-21(30-17-18-7-3-2-4-8-18)20(28)15-19(25)23(29)27-13-11-26(12-14-27)22-9-5-6-10-24-22/h2-10,15-16H,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPKNRSQPQPTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=N3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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